molecular formula C36H54O2 B1230891 2-Hexaprenyl-6-hydroxyphenol

2-Hexaprenyl-6-hydroxyphenol

Cat. No. B1230891
M. Wt: 518.8 g/mol
InChI Key: LXZAKEGPNJYZBT-LSRIWWPWSA-N
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Description

2-hexaprenyl-6-hydroxyphenol is a member of the class of catechols that is benzene-1,2-diol substituted by a (all-trans)-hexaprenyl group at position 3.

Scientific Research Applications

Nanoparticle Fabrication and Biomedical Applications

2-Hexaprenyl-6-hydroxyphenol derivatives have been explored for their potential in nanoparticle synthesis. Hydroxyphenol compounds, related to 2-Hexaprenyl-6-hydroxyphenol, have been used as reducing agents in the synthesis of gold nanoparticles with diverse morphologies. These nanoparticles, due to their specific surface structures and characteristics, are potentially applicable in various fields including biomedicine (Lee & Park, 2011). Moreover, the antioxidant properties and universal adherent affinity of polyphenol-containing nanoparticles, which could be related to the hydroxyphenol structure, have shown promise in bioimaging, therapeutic delivery, and other biomedical applications (Guo et al., 2021).

Liquid Crystal Phase Stabilization

Compounds structurally similar to 2-Hexaprenyl-6-hydroxyphenol, such as esters of phenol, have been used to stabilize liquid crystal phases, which are significant in display technology and other applications. These compounds can induce or stabilize liquid crystal behavior in non-mesogenic esters, demonstrating their utility in the field of materials science (Boden et al., 2001).

Investigation of Intramolecular Interactions

Hydroxyphenol compounds, related to 2-Hexaprenyl-6-hydroxyphenol, have been studied for their intramolecular interactions, which are crucial in understanding their reactivity and potential biological applications. For instance, studies on 4,6-di-tert-butyl-2-aminophenol derivatives have provided insights into their intramolecular hydrogen bonding, which influences their reactivity and potential antiviral activity (Belkov et al., 2009).

Antioxidant Applications

Research has also explored the antioxidant potential of hydroxyphenol compounds, a category to which 2-Hexaprenyl-6-hydroxyphenol belongs. These studies have delved into their capacity to scavenge free radicals and protect against oxidative stress, which is significant in food preservation, cosmetic applications, and therapeutic interventions (Jan et al., 2013).

properties

Product Name

2-Hexaprenyl-6-hydroxyphenol

Molecular Formula

C36H54O2

Molecular Weight

518.8 g/mol

IUPAC Name

3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,2-diol

InChI

InChI=1S/C36H54O2/c1-28(2)14-8-15-29(3)16-9-17-30(4)18-10-19-31(5)20-11-21-32(6)22-12-23-33(7)26-27-34-24-13-25-35(37)36(34)38/h13-14,16,18,20,22,24-26,37-38H,8-12,15,17,19,21,23,27H2,1-7H3/b29-16+,30-18+,31-20+,32-22+,33-26+

InChI Key

LXZAKEGPNJYZBT-LSRIWWPWSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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